3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride
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Overview
Description
3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride is an organic compound with the molecular formula C10H18ClN3O. It is a hydrochloride salt form of 3-Cyclohexyloxy-1-methylpyrazol-4-amine, which is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyloxy-1-methylpyrazol-4-amine typically involves the reaction of 1-methylpyrazole with cyclohexyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrazole: A precursor in the synthesis of 3-Cyclohexyloxy-1-methylpyrazol-4-amine.
Cyclohexylamine: Shares the cyclohexyl group with the compound.
4-Amino-1-methylpyrazole: Similar pyrazole structure with an amino group.
Uniqueness
3-Cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of the cyclohexyloxy group and the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
1431964-08-7 |
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Molecular Formula |
C10H18ClN3O |
Molecular Weight |
231.72 g/mol |
IUPAC Name |
3-cyclohexyloxy-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H17N3O.ClH/c1-13-7-9(11)10(12-13)14-8-5-3-2-4-6-8;/h7-8H,2-6,11H2,1H3;1H |
InChI Key |
VPQHLIGQEBYLGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC2CCCCC2)N.Cl |
Origin of Product |
United States |
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